2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol
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Overview
Description
2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-chloro-3-methylphenylamine with formaldehyde and phenol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound may act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol can be compared with other similar compounds, such as:
4-Chloro-3-methylphenol: This compound is a monochlorinated m-cresol used as a preservative and biocide.
2-Chloro-4-methylphenol: Another chlorinated phenol used in industrial applications.
4-Chloro-m-cresol: Known for its use in chemical synthesis and as an analytical standard.
The uniqueness of this compound lies in its specific amino and phenol functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(4-chloro-3-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBRLBOKZXSYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=CC=C2O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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